molecular formula C19H30N4O2 B10979132 N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10979132
M. Wt: 346.5 g/mol
InChI Key: PHRBTGABFQFXQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, thereby altering biochemical pathways and producing therapeutic effects . The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide stands out due to its unique combination of a cyclooctyl group, a methoxypyridazine moiety, and a piperidine ring. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H30N4O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H30N4O2/c1-25-18-10-9-17(21-22-18)23-13-11-15(12-14-23)19(24)20-16-7-5-3-2-4-6-8-16/h9-10,15-16H,2-8,11-14H2,1H3,(H,20,24)

InChI Key

PHRBTGABFQFXQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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